2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound “2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyrazole ring, and a pyridine ring, all of which are common structures in medicinal chemistry . The presence of both chloro and fluoro substituents indicates that this compound might have interesting reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the chloro and fluoro substituents, and the formation of the benzamide group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons. The benzamide group also contributes to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chloro and fluoro substituents could make the compound reactive towards nucleophiles. The pyrazole and pyridine rings might also undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar benzamide group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would need to be determined experimentally .Scientific Research Applications
Aurora Kinase Inhibitor
This compound has been identified as a potential Aurora kinase inhibitor, indicating its utility in cancer treatment. Aurora kinases are critical for cell division, and their inhibition can halt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Pharmacological Screening
Research has included the synthesis and pharmacological screening of novel compounds, including this chemical structure, for antimicrobial and antioxidant activities. This indicates its potential application in developing treatments against infections and for its antioxidant properties (L. P. Raparla et al., 2013).
PET Imaging Agent
Another study synthesized a derivative for use as a PET imaging agent, aiming to improve diagnostics in oncology by targeting specific cancer-related markers. This application underscores the compound's relevance in enhancing imaging techniques used in medical diagnostics (Min Wang et al., 2013).
Crystal Structure Analysis
The compound's derivatives have also been the subject of structural analysis, providing insights into their molecular configuration and interactions, which is crucial for drug design and development (Deng et al., 2014).
Antimycobacterial Screening
There has been an evaluation of derivatives for their in vitro antitubercular activities against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis. This research highlights the compound's utility in addressing global health challenges related to infectious diseases (N. Nayak et al., 2016).
GPR39 Agonists
The compound has been identified as a novel GPR39 agonist, modulated by zinc, suggesting its use in therapeutic applications related to metabolic disorders or conditions influenced by the GPR39 receptor (Seiji Sato et al., 2016).
Safety and Hazards
Future Directions
The compound “2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” could potentially be of interest in medicinal chemistry due to its complex structure and the presence of several functional groups commonly found in drugs . Future research could involve studying its synthesis, reactivity, biological activity, and physical properties in more detail.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s suggested that the compound might interact with its targets through hydrogen bonds and π-π interactions . This interaction could lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound might affect multiple biochemical pathways.
Result of Action
The compound has shown significant antifungal activity against certain fungi in vitro . For instance, it has demonstrated good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L . This result is 21 times that of fluxapyroxad (12.45 mg/L) and close to the commercial fungicide prochloraz (EC50 = 0.36 mg/L) .
Action Environment
It’s worth noting that the compound has shown good protective fungicidal activity in vivo , suggesting that it might be stable and effective in the natural environment.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-3-2-13(19)7-15(14)18/h2-8,10H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHGNHVWJGJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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